4-hydroxypiperidine-4-carboxylic Acid
Overview
Description
4-Hydroxypiperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H11NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Scientific Research Applications
4-Hydroxypiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, derivatives of this compound have been studied for their potential biological activities, including antitumor properties .
Medicine: In medicine, it is used in the development of pharmaceutical compounds. For example, pyrimidine derivatives containing the 4-hydroxypiperidine group have shown promising antitumor activity .
Industry: In the industrial sector, it is used in the production of various chemical products, including drug intermediates and other fine chemicals .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the enantioselective multistage synthesis, which involves azide reductive cyclization of aldehydes .
Industrial Production Methods: Industrial production methods often involve the use of accessible raw materials and cost-effective processes. For instance, the synthesis of N-boc-4-hydroxypiperidine involves the use of 4-piperidone hydrochloride hydrate, sodium borohydride, and di-tert-butyl dicarbonate under specific reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups, which are reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen bromide for substitution reactions and sodium borohydride for reduction reactions . The reaction conditions vary depending on the desired product, with temperatures ranging from 0 to 75°C and solvents such as acetic acid being used .
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives that can be further modified for various applications .
Mechanism of Action
The mechanism of action of 4-hydroxypiperidine-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the carboxyl group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
- 1-Boc-4-hydroxy-4-piperidinecarboxylic acid
- 4-Hydroxy-4-piperidinecarboxylic acid hydrochloride
- 4-Hydroxy-piperidine-1,4-dicarboxylic acid
Uniqueness: 4-Hydroxypiperidine-4-carboxylic acid is unique due to its specific functional groups and their positions on the piperidine ring.
Properties
IUPAC Name |
4-hydroxypiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5(9)6(10)1-3-7-4-2-6/h7,10H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKPSFIMIQSISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403285 | |
Record name | 4-hydroxypiperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50289-06-0 | |
Record name | 4-hydroxypiperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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